molecular formula C8H6BrN B1283678 2-Bromo-3-methylbenzonitrile CAS No. 263159-64-4

2-Bromo-3-methylbenzonitrile

Cat. No. B1283678
M. Wt: 196.04 g/mol
InChI Key: RNHZLKDKPMISMY-UHFFFAOYSA-N
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Patent
US06906075B2

Procedure details

A solution of 35 g (0.18 mole) of cyanobromotoluene and 16.18 g (0.19 mole) of piperidine in 300 mL of anhydrous DMF was treated with 73 g (0.5 mole) of K2CO3 at 50° C. for 2 hr. The reaction mixture was filtered through a plug of Celite, washed with 400 mL of ethyl acetate, and the filtrate was partitioned between ethyl acetate and ½ saturated brine. The organic layer was dried over anhydrous Na2SO4 and concentrated in vacuo, yielding 36 g (0.18 mole) 100% of 2-Piperidin-1-ylmethyl-benzonitrile. 1H NMR (300 MHz, CDCl3) 7.6 (m, 3H), 7.24 (m, 1H), 3.6 (s, 2H), 2.4 (m, 4H), 1.5 (m, 6H).
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
16.18 g
Type
reactant
Reaction Step One
Name
Quantity
73 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4](Br)=[C:5](C)[CH:6]=[CH:7][CH:8]=1)#[N:2].[NH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.[C:17]([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[N:11]1([CH2:17][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[C:1]#[N:2])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C(#N)C=1C(=C(C=CC1)C)Br
Name
Quantity
16.18 g
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
73 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a plug of Celite
WASH
Type
WASH
Details
washed with 400 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate was partitioned between ethyl acetate and ½ saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CC1=C(C#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.18 mol
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.